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molecular formula C10H7NO3 B8371755 5-(1,3-Benzodioxole-5-yl)oxazole

5-(1,3-Benzodioxole-5-yl)oxazole

Cat. No. B8371755
M. Wt: 189.17 g/mol
InChI Key: NOYVOSKSNRDZSH-UHFFFAOYSA-N
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Patent
US07273936B2

Procedure details

To a stirred solution of benzo[1,3]dioxole-5-carbaldehyde (657 mg, 4.83 mmol) in methanol (15 mL) was added potassium carbonate (786 mg, 5.69 mmol, 1.3 equiv) and 1-isocyanomethanesulfonyl-4-methyl-benzene (863 mg, 4.38 mmol, 1 equiv). The resulting solution was heated to 70° C. under a nitrogen atmosphere for 3 hours, cooled to ambient temperature, and concentrated in vacuo. The residue was partitioned between methylene chloride and water, and the aqueous layer was extracted three times with methylene chloride. The combined organic layers were dried over sodium sulfate and concentrated in vacuo. Silica gel chromatography (30% ethyl acetate in hexanes) provided 5-benzo[1,3]dioxol-5-yl-oxazole (676 mg, 82%).
Quantity
657 mg
Type
reactant
Reaction Step One
Quantity
786 mg
Type
reactant
Reaction Step One
Quantity
863 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:10]=[O:11])=[CH:9][C:4]=2[O:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[N+:18]([CH2:20]S(C1C=CC(C)=CC=1)(=O)=O)#[C-:19]>CO>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3[O:11][CH:20]=[N:18][CH:19]=3)=[CH:9][C:4]=2[O:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
657 mg
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C=O
Name
Quantity
786 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
863 mg
Type
reactant
Smiles
[N+](#[C-])CS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between methylene chloride and water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C2=CN=CO2
Measurements
Type Value Analysis
AMOUNT: MASS 676 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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